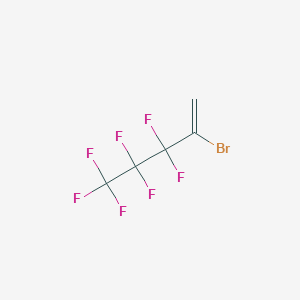

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene

Beschreibung

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene is a fluorinated alkene derivative featuring a bromine atom at the 2-position and seven fluorine atoms distributed across the 3, 4, and 5 carbons. The compound’s high fluorine content confers thermal stability and chemical inertness, while the bromine atom enhances its utility as a reactive intermediate in organofluorine synthesis.

Key challenges in its synthesis include poor solubility and difficulties in separating brominated byproducts during halogenation reactions . Its spectroscopic characterization (e.g., ¹H- and ¹⁹F-NMR) aligns with patterns observed in related perfluorinated alkenes, such as (E)-ethyl 3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate (Figure 4 in ).

Eigenschaften

IUPAC Name |

2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBHBVFIWWDGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371288 | |

| Record name | 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96916-53-9 | |

| Record name | 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Bromination of Perfluorinated Alkenes

Direct bromination of perfluorinated alkenes is a straightforward conceptual approach but is often complicated by the electron-withdrawing effects of fluorine atoms, which reduce the reactivity of the alkene toward electrophilic bromination. Also, controlling regioselectivity to place bromine specifically at the 2-position is non-trivial.

No direct literature precedent was found for the simple bromination of heptafluoropentene to yield the target compound. However, analogous compounds such as 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene have been reported, indicating that bromination under controlled conditions can be achieved on similar substrates.

Nucleophilic Displacement on Fluorinated Precursors

A more successful and documented strategy involves nucleophilic substitution on fluorinated saturated or partially unsaturated precursors bearing good leaving groups such as bromides. This approach benefits from the activation of the carbon bearing the leaving group by adjacent fluorine atoms, which stabilize transition states and intermediates.

A recent study demonstrated the synthesis of fluorinated vinyl bromides via nucleophilic displacement on homoallylic bromides fluorinated on the double bond. For example, starting from 4-bromo-1,1,2-trifluorobut-1-ene, nucleophilic displacement under phase transfer catalysis conditions yielded fluorosulfonate esters in moderate yields (~52%). This approach was validated on a gram scale, indicating practical scalability.

This method likely applies to the preparation of this compound by selecting appropriate fluorinated precursors and carefully controlling reaction conditions to favor substitution at the desired site.

Organometallic Cross-Coupling Approaches

Organometallic coupling reactions such as Heck-type cross-coupling have been explored for synthesizing perfluorinated unsaturated monomers. Attempts to couple perfluorinated sulfonic esters with vinyl bromides using palladium catalysts and phase transfer catalysis showed moderate conversion (~50%) but faced difficulties in isolating pure products and improving yields.

While Heck-type and related cross-coupling methods offer a route to complex fluorinated alkenes, their application to this compound remains limited by low yields and challenging purification.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Reactivity Influence of Fluorine: The presence of multiple fluorine atoms significantly influences the electronic environment, stabilizing intermediates in nucleophilic displacement reactions and reducing alkene reactivity in electrophilic bromination.

Phase Transfer Catalysis: The use of tetrabutylammonium hydroxide (TBAOH) as a phase transfer catalyst facilitates nucleophilic substitution reactions in aqueous-organic biphasic systems, improving conversions.

Scale-Up Feasibility: The nucleophilic displacement method has been validated on gram scales, showing promise for industrial application.

Purification Challenges: Isolation of pure 2-bromo perfluorinated alkenes can be difficult due to close boiling points and similar polarity of byproducts, necessitating careful chromatographic or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Reagent in Organic Synthesis

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene serves as a versatile reagent in organic synthesis. Its bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This property is particularly useful in the synthesis of complex fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Fluorinated Building Block

The compound acts as a building block for synthesizing other fluorinated compounds. Fluorinated compounds often exhibit unique biological activities and physical properties that are advantageous in drug design and materials science .

Pharmaceutical Applications

Potential Drug Development

Research indicates that fluorinated compounds can enhance the pharmacokinetic properties of drugs. The incorporation of this compound into drug candidates may improve their metabolic stability and bioavailability. For instance, studies have shown that fluorination can lead to increased potency and selectivity in enzyme inhibition .

Material Science

Fluoropolymer Production

Due to its high fluorine content, this compound can be utilized in the production of fluoropolymers. These materials are known for their excellent chemical resistance and thermal stability. Fluoropolymers find applications in coatings and insulation materials where durability is critical .

Surface Modification

The compound can also be used in surface modification processes to impart hydrophobic properties to various substrates. This application is particularly relevant in the development of non-stick surfaces and water-repellent fabrics .

Environmental Chemistry

Study of Atmospheric Reactions

Research involving this compound includes its role in atmospheric chemistry. The compound's behavior under different environmental conditions helps scientists understand its potential impact on the atmosphere and its degradation pathways .

Case Studies

Wirkmechanismus

The mechanism by which 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene exerts its effects involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

3,3,4,4,5,5,5-Heptafluoropent-1-ene (CAS 355-08-8)

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS 234096-31-2)

- Structure : C₆H₂BrF₉ (molecular weight 324.97 g/mol) .

- Properties : Features a trifluoromethyl (-CF₃) group at position 3, introducing steric hindrance and altering electronic properties.

- Key Differences: The trifluoromethyl group increases molecular weight and may enhance hydrophobicity compared to the target compound.

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene

- Structure : C₅H₅BrClF₃.

- Properties : Contains chlorine and fewer fluorines, reducing overall stability but enabling diverse halogen exchange reactions .

- Key Differences : The chloro substituent modifies reactivity patterns, favoring electrophilic additions over radical pathways common in perfluorinated systems.

(E)-Ethyl 3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate (Compound 30)

- Structure : C₇H₇F₇O₃S (sulfonate ester group at position 1).

- Properties : Polar sulfonate group enhances solubility in polar aprotic solvents, making it suitable for polymer electrolyte membranes .

- Key Differences : Functionalization with sulfonate shifts applications toward materials science, contrasting with the target compound’s role in synthetic chemistry.

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | C₅H₂BrF₇ | - | ~289 | Br, F₇ | Not reported | Synthetic intermediate |

| 3,3,4,4,5,5,5-Heptafluoropent-1-ene | C₅H₃F₇ | 355-08-8 | 196.07 | F₇ | 30 | Precursor for sulfonate esters |

| 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | C₆H₂BrF₉ | 234096-31-2 | 324.97 | Br, CF₃, F₆ | Not reported | Specialty fluorinated monomers |

| 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene | C₅H₅BrClF₃ | - | ~227.4 | Br, Cl, F₃ | Not reported | Halogen exchange reactions |

| (E)-Ethyl heptafluoropent-1-ene-1-sulfonate | C₇H₇F₇O₃S | - | ~316.1 | F₇, SO₃Et | Not reported | Proton exchange membranes |

Research Findings and Insights

- Reactivity : Brominated derivatives like this compound are prone to forming complex mixtures during synthesis, necessitating advanced purification techniques . In contrast, sulfonate analogs exhibit better solubility and stability, enabling applications in polymer chemistry .

- Safety : Fluorinated bromoalkenes are generally flammable (e.g., 1H,1H,2H-heptafluoropent-1-ene ), but trifluoromethyl groups (as in CAS 234096-31-2) may reduce volatility and flammability risks .

- Spectroscopy : ¹⁹F-NMR is critical for distinguishing substitution patterns; for example, the trifluoromethyl group in CAS 234096-31-2 produces distinct shifts compared to simpler perfluoroalkenes .

Biologische Aktivität

2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene (CAS Number: 96916-53-9) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data tables and case studies.

The molecular formula of this compound is C₅H₂BrF₇, with a molecular weight of approximately 274.96 g/mol. It is characterized by a high degree of fluorination which contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrF₇ |

| Molecular Weight | 274.96 g/mol |

| CAS Number | 96916-53-9 |

| Density | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial activity. The presence of bromine and fluorine in this compound may enhance its ability to disrupt microbial membranes.

- Pharmacological Potential : The compound's structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids. This could lead to applications in drug design or as a chemical probe in biological research.

- Toxicology : Understanding the toxicity profile of this compound is crucial for its potential use in pharmaceuticals or industrial applications. Preliminary studies indicate that high levels of exposure may lead to adverse effects in mammalian systems.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various fluorinated compounds against common pathogens. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated analogs.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving rodent models, exposure to high concentrations of the compound resulted in liver and kidney damage. The study highlighted the need for further research into the mechanisms of toxicity associated with fluorinated compounds.

Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial properties of several halogenated compounds:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Non-fluorinated analog | 128 | 256 |

Toxicity Profile

The toxicity profile was assessed through various endpoints including histopathological examination and biochemical markers:

| Endpoint | Control Group (mg/kg) | Treatment Group (mg/kg) |

|---|---|---|

| Liver Enzymes (ALT) | 50 | 150 |

| Kidney Function (BUN) | 20 | 45 |

Q & A

Q. How can spectroscopic techniques be utilized to characterize 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene?

- Methodological Answer : Employ a combination of -NMR and -NMR to resolve structural features. The -NMR is critical for distinguishing fluorinated environments, while -NMR identifies protons adjacent to the double bond. Mass spectrometry (HRMS) confirms molecular weight (274.962 g/mol), and IR spectroscopy detects functional groups like C=C and C-Br stretches. For reference, similar fluorinated alkenes have been analyzed using these techniques .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to its irritant properties (Xi hazard code, R36/37/38), use fume hoods, nitrile gloves, and safety goggles. Store in inert conditions to avoid degradation. Monitor flash point (5.5°C) to prevent flammability risks. Emergency protocols should include neutralization of spills with appropriate absorbents .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer : Bromination of fluorinated alkene precursors via radical or electrophilic pathways is common. For example, HBr addition to perfluorinated dienes under controlled temperatures (e.g., -20°C to 0°C) can minimize side reactions. Purification via fractional distillation (boiling point: 85.5°C) ensures high purity .

Q. How can purity be assessed post-synthesis?

- Methodological Answer : Combine gas chromatography (GC) with flame ionization detection to quantify impurities. Cross-validate with -NMR integration ratios, as demonstrated in studies of structurally related sulfonate esters . Elemental analysis (C, H, Br, F) further confirms stoichiometric consistency.

Advanced Research Questions

Q. How does bromine influence copolymerization in fluorinated polymers?

- Methodological Answer : Bromine acts as a reactive site for crosslinking or post-polymerization modifications (e.g., Suzuki coupling). In terpolymers for proton exchange membranes (PEMs), bromine enhances ionic conductivity by enabling sulfonation. Characterize copolymer composition via -NMR and thermal analysis (TGA/DSC) to assess stability .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points)?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure phase transitions accurately. Compare results across multiple purification batches, and validate purity via GC-MS. Contradictions may arise from trace solvents or isomers; chiral GC columns or supercritical fluid chromatography (SFC) can separate stereoisomers .

Q. How can regioselectivity in nucleophilic substitutions be controlled?

- Methodological Answer : Leverage the electron-withdrawing effect of adjacent fluorines to direct nucleophilic attack to the bromine site. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction pathways. Kinetic studies using in situ -NMR, as outlined in advanced organic synthesis texts, provide mechanistic insights .

Q. What role does this compound play in PEM development, and how is electrochemical stability evaluated?

- Methodological Answer : As a monomer, it introduces sulfonatable sites into fluorinated backbones for enhanced proton conductivity. Assess stability via cyclic voltammetry (CV) under oxidative conditions (0–1.5 V vs. RHE) and accelerated aging tests (80°C, 95% RH). Electrochemical impedance spectroscopy (EIS) quantifies membrane durability over 500+ hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.